molecular formula C16H13N5O4 B11689752 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B11689752
M. Wt: 339.31 g/mol
InChI Key: SSLHEVCIYMVQHS-CAOOACKPSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide in the presence of an appropriate solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its combination of a naphthalene ring, a pyrazole ring, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to form stable metal complexes and its potential antimicrobial activity further distinguish it from similar compounds .

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H13N5O4/c1-20-9-13(21(24)25)15(19-20)16(23)18-17-8-12-11-5-3-2-4-10(11)6-7-14(12)22/h2-9,22H,1H3,(H,18,23)/b17-8+

InChI Key

SSLHEVCIYMVQHS-CAOOACKPSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

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